molecular formula C12H7F6N3O2 B13420382 Acetic acid, ((3,5-bis(trifluoromethyl)phenyl)hydrazono)cyano-, methyl ester CAS No. 36865-54-0

Acetic acid, ((3,5-bis(trifluoromethyl)phenyl)hydrazono)cyano-, methyl ester

Cat. No.: B13420382
CAS No.: 36865-54-0
M. Wt: 339.19 g/mol
InChI Key: CNRQXCFEYFNRQZ-ZVBGSRNCSA-N
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Description

Acetic acid, ((3,5-bis(trifluoromethyl)phenyl)hydrazono)cyano-, methyl ester is a complex organic compound characterized by the presence of trifluoromethyl groups, a hydrazono group, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, ((3,5-bis(trifluoromethyl)phenyl)hydrazono)cyano-, methyl ester typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with appropriate reagents to introduce the hydrazono and cyano groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, ((3,5-bis(trifluoromethyl)phenyl)hydrazono)cyano-, methyl ester can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of new compounds with modified functional groups .

Mechanism of Action

The mechanism of action of acetic acid, ((3,5-bis(trifluoromethyl)phenyl)hydrazono)cyano-, methyl ester involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydrazono and cyano groups can participate in various biochemical reactions, potentially leading to the modulation of enzyme activity and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of acetic acid, ((3,5-bis(trifluoromethyl)phenyl)hydrazono)cyano-, methyl ester lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both hydrazono and cyano groups, along with the trifluoromethyl groups, makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

36865-54-0

Molecular Formula

C12H7F6N3O2

Molecular Weight

339.19 g/mol

IUPAC Name

methyl (2E)-2-[[3,5-bis(trifluoromethyl)phenyl]hydrazinylidene]-2-cyanoacetate

InChI

InChI=1S/C12H7F6N3O2/c1-23-10(22)9(5-19)21-20-8-3-6(11(13,14)15)2-7(4-8)12(16,17)18/h2-4,20H,1H3/b21-9+

InChI Key

CNRQXCFEYFNRQZ-ZVBGSRNCSA-N

Isomeric SMILES

COC(=O)/C(=N/NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)/C#N

Canonical SMILES

COC(=O)C(=NNC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C#N

Origin of Product

United States

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